Product packaging for GSK-J1 lithium salt(Cat. No.:)

GSK-J1 lithium salt

Cat. No.: B1574223
M. Wt: 395.38
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Histone Methylation and Demethylation in Gene Expression

Epigenetic modifications are chemical alterations to DNA or its associated proteins that regulate gene expression without changing the underlying DNA sequence. frontiersin.org One of the most critical and extensively studied of these modifications is histone methylation. encyclopedia.pub Histones are proteins that package DNA into a compact structure called chromatin; modifications to their N-terminal tails can alter chromatin's accessibility to the transcriptional machinery. nih.gov

The process of histone methylation is dynamic and is governed by two opposing classes of enzymes: "writers" and "erasers". cusabio.comnih.gov

Writers (Histone Methyltransferases - HMTs): These enzymes add methyl groups to lysine (B10760008) (K) or arginine (R) residues on histone tails. cusabio.com

Erasers (Histone Demethylases - HDMs): These enzymes remove the methyl groups. cusabio.com

This reversible process of adding and removing methyl groups acts as a molecular switch. encyclopedia.pub Depending on the specific amino acid residue methylated and the number of methyl groups added (mono-, di-, or tri-methylation), the effect on gene transcription can be either activating or repressive. wikipedia.org For example, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally a mark of active transcription, while trimethylation at lysine 27 (H3K27me3) is associated with gene silencing. wikipedia.org This intricate balance between methylation and demethylation is crucial for controlling gene expression patterns that define cellular identity, development, and function. wikipedia.orgbiomodal.com

Significance of Jumonji C (JmjC) Domain-Containing Histone Demethylases (KDM6 Family) in Chromatin Dynamics

A major family of histone "erasers" is characterized by the presence of a Jumonji C (JmjC) domain. nih.govmdpi.com These enzymes utilize iron (Fe(II)) and α-ketoglutarate as essential cofactors to catalyze the demethylation of methylated lysine residues through an oxidative reaction. mdpi.compnas.org The JmjC domain-containing proteins are a large and diverse superfamily, categorized into distinct subfamilies based on their structure and substrate specificity. nih.gov

Within this superfamily, the KDM6 subfamily holds particular significance in regulating chromatin dynamics and gene expression. This family includes the demethylases KDM6A (also known as UTX) and KDM6B (also known as JMJD3). medchemexpress.commedchemexpress.com The primary function of the KDM6 family is to specifically remove the di- and tri-methyl marks from histone H3 lysine 27 (H3K27me2/3). thesgc.orgcaymanchem.com As H3K27me3 is a potent repressive mark associated with silenced genes, the activity of JMJD3 and UTX leads to the reactivation of these genes. thesgc.org This function is vital for numerous biological processes, including cellular differentiation, embryonic development, and the regulation of important gene networks like the HOX genes. caymanchem.com

Rationale for Pharmacological Modulation of Histone Demethylases

The precise regulation of gene expression maintained by histone methyltransferases and demethylases is critical for normal cellular function. wikipedia.org When this balance is disrupted, it can lead to aberrant gene expression patterns that are a hallmark of various diseases, most notably cancer. frontiersin.orgcusabio.com Overexpression of certain histone demethylases can lead to the inappropriate activation of oncogenes (by removing repressive marks) or the silencing of tumor suppressor genes (by removing active marks). nih.gov For example, the KDM4 subfamily is upregulated in many cancers, and KDM1A (LSD1) overexpression is linked to poorly differentiated neuroblastoma. frontiersin.orgcusabio.com

This direct link between histone demethylase dysregulation and disease provides a strong rationale for their pharmacological modulation as a therapeutic strategy. nih.govaacrjournals.org By developing small molecule inhibitors that target specific histone demethylases, it is possible to restore normal patterns of histone methylation. nih.gov Such inhibitors could potentially correct the aberrant gene expression driving the disease state. nih.gov The reversible nature of epigenetic modifications makes these enzymes attractive targets for drug development, offering a pathway to intervene in disease processes without altering the genetic code itself. wikipedia.orgresearchgate.net

Contextualizing GSK-J1 Lithium Salt as a Chemical Probe in Epigenetic Research

GSK-J1 is a potent and selective small molecule inhibitor developed as a chemical probe to investigate the roles of the KDM6 family of histone demethylases. thesgc.org The active component is the GSK-J1 molecule, a pyridinyl-pyrimidinylaminopropanoic acid, which is formulated as a salt, such as this compound, for use in research applications. medchemexpress.com The lithium ion serves as a counter-ion and is not the primary driver of the compound's specific inhibitory activity against histone demethylases, though lithium itself is known to have various biological effects, including the inhibition of enzymes like glycogen (B147801) synthase kinase-3 (GSK-3). bioclima.romdpi.com

GSK-J1 functions as a competitive inhibitor of the α-ketoglutarate cofactor, binding to the catalytic active site of the JmjC domain. activemotif.com Its primary targets are JMJD3 (KDM6B) and UTX (KDM6A), for which it shows high potency. medchemexpress.comselleckchem.com Due to the polar nature of its carboxylate group, GSK-J1 has limited cell permeability; therefore, a cell-permeable ethyl ester prodrug, GSK-J4, was also developed to facilitate studies within cellular systems. thesgc.orgcaymanchem.com

The selectivity of GSK-J1 for the KDM6 subfamily over other JmjC demethylases and a wide range of other protein classes, including kinases and histone deacetylases, makes it an invaluable tool for elucidating the specific biological functions of H3K27 demethylation. thesgc.orgcaymanchem.com Research using GSK-J1 has demonstrated that inhibiting JMJD3/UTX can modulate the inflammatory response in macrophages by preventing the removal of the repressive H3K27me3 mark at pro-inflammatory gene promoters, thereby inhibiting their expression. medchemexpress.comselleckchem.com

Table 1: In Vitro Inhibitory Activity of GSK-J1 This table details the half-maximal inhibitory concentrations (IC₅₀) of GSK-J1 against various histone demethylases, highlighting its selectivity for the KDM6 family.

Target EnzymeIC₅₀ ValueMeasurement Method/NotesReference(s)
JMJD3 (KDM6B) 60 nMAntibody-based assay medchemexpress.commedchemexpress.comselleckchem.comabcam.com
JMJD3 (KDM6B) 28 nM-
UTX (KDM6A) 53 nM-
JARID1B (KDM5B) 950 nMAlso shows activity against H3K4 demethylases thesgc.orgabcam.com
JARID1C (KDM5C) 1.76 µMAlso shows activity against H3K4 demethylases thesgc.orgabcam.com
KDM5A 6.8 µM-
Other JMJ Demethylases >20 µMInactive against several variants of JMJD2 and JMJD1 caymanchem.com
Protein Kinases (Panel of 100) >30 µMNo significant inhibitory activity thesgc.org

Properties

Molecular Formula

C22H22LiN5O2

Molecular Weight

395.38

Origin of Product

United States

Molecular Mechanism of Action of Gsk J1 Lithium Salt

Enzymatic Inhibition Profile of GSK-J1 Lithium Salt

Inhibition of H3K27me3/me2 Demethylases JMJD3 (KDM6B) and UTX (KDM6A)

This compound is a potent inhibitor of the H3K27me3/me2-demethylases, specifically targeting Jumonji domain-containing 3 (JMJD3), also known as lysine (B10760008) demethylase 6B (KDM6B), and ubiquitously transcribed tetratricopeptide repeat protein, X-linked (UTX), also known as lysine demethylase 6A (KDM6A). medchemexpress.comselleckchem.commedchemexpress.comnih.govmedchemexpress.comtargetmol.comactivemotif.comglpbio.comtargetmol.comglpbio.com These enzymes are responsible for removing the trimethylation and dimethylation marks from lysine 27 on histone H3 (H3K27me3/me2), a modification associated with transcriptional repression. nih.gov By inhibiting JMJD3 and UTX, GSK-J1 effectively prevents the removal of these repressive marks, leading to an increase in global H3K27me3 levels and the maintenance of a transcriptionally repressed state at target gene loci. selleckchem.comnih.gov

The inhibitory activity of GSK-J1 has been demonstrated in various assays. In a cell-free assay for JMJD3 (KDM6B), GSK-J1 exhibited a half-maximal inhibitory concentration (IC50) of 60 nM. medchemexpress.comselleckchem.commedchemexpress.comnih.govmedchemexpress.comtargetmol.comactivemotif.comglpbio.comglpbio.combiorxiv.org Other studies have reported IC50 values of 28 nM for JMJD3 and 53 nM for UTX. targetmol.comtargetmol.comtocris.com These findings underscore the high potency of GSK-J1 towards the KDM6 subfamily of histone demethylases. medchemexpress.comnih.govresearchgate.net

Selectivity Profile Against Other Jumonji Family Demethylases (e.g., KDM5 Subfamily)

While GSK-J1 is highly potent against the KDM6 subfamily, its selectivity against other JmjC family demethylases has been a subject of investigation. Research indicates that GSK-J1 is selective for the H3K27 demethylases JMJD3 and UTX, showing significantly less activity against a panel of other Jumonji family demethylases. nih.govnih.govcaymanchem.com However, some studies have shown that GSK-J1 can also inhibit members of the KDM5 subfamily, which are responsible for demethylating H3K4. guidetopharmacology.orgnih.govosti.gov

Specifically, GSK-J1 has been found to inhibit KDM5B and KDM5C, albeit with lower potency compared to its action on KDM6 enzymes. nih.govtocris.comnih.gov One study reported IC50 values of 0.95 μM and 1.76 μM towards JARID1B (KDM5B) and JARID1C (KDM5C), respectively. selleckchem.com Another study found that GSK-J1 inhibited the demethylase activity of KDM5C with an 8.5-fold increased potency compared to KDM5B, with IC50 values of 11 μM and 94 μM, respectively, at a 1 mM concentration of the co-substrate alpha-ketoglutarate. medchemexpress.commedchemexpress.comnih.gov It also inhibits KDM5A with an IC50 of 6,800 nM. tocris.com This suggests that while GSK-J1 is most potent against the KDM6 subfamily, it possesses some cross-reactivity with the KDM5 subfamily, a factor to be considered in its experimental application. nih.govtandfonline.com

Quantitative Assessment of Inhibitory Potency in Enzymatic Assays

The inhibitory potency of GSK-J1 has been quantified in various enzymatic assays, providing a detailed picture of its activity. The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by half, are a key metric in these assessments.

Enzyme TargetIC50 (nM)Assay Type
JMJD3 (KDM6B) 60Cell-free assay
JMJD3 (KDM6B) 28Cell-free assay
UTX (KDM6A) 53Cell-free assay
JARID1B (KDM5B) 950AlphaScreen
JARID1C (KDM5C) 1760AlphaScreen
KDM5A 6800Not specified
KDM5B 170Not specified
KDM5C 550Not specified

Data compiled from multiple sources. medchemexpress.comselleckchem.commedchemexpress.comtargetmol.comtargetmol.comtocris.com

These quantitative assessments confirm the high potency of GSK-J1 against JMJD3 and UTX, with nanomolar IC50 values. The micromolar IC50 values for the KDM5 subfamily members indicate a lower but still present inhibitory effect. selleckchem.comnih.govtocris.com

Structural Basis of this compound Binding

Ligand-Enzyme Interactions within the Catalytic Pocket of Target Demethylases

The structural basis for the inhibitory activity of GSK-J1 has been elucidated through co-crystal structures of the inhibitor bound to human JMJD3. nih.govresearchgate.net These studies reveal that GSK-J1 binds within the catalytic pocket of the enzyme, establishing critical interactions with key residues. nih.govresearchgate.net

The propanoic acid moiety of GSK-J1 plays a crucial role by mimicking the binding of the natural co-substrate, alpha-ketoglutarate. nih.govresearchgate.net It forms hydrogen bonds with conserved residues within the active site, including K1381, T1387, and N1480 in JMJD3. researchgate.net The pyridyl-pyrimidine biaryl group of GSK-J1 engages in a bidentate interaction with the catalytic metal ion (typically Fe2+, though Co2+ was used in crystallization experiments). biorxiv.orgnih.govresearchgate.net This interaction is critical for inhibition; a regio-isomer of GSK-J1, GSK-J2, which cannot form this bidentate interaction, shows significantly weaker inhibitory activity (IC50 > 100 μM). nih.govresearchgate.net

Furthermore, the aromatic ring of the tetrahydrobenzazepine portion of GSK-J1 occupies a narrow cleft within the active site, mimicking the binding of the histone H3 peptide substrate. nih.govresearchgate.net

Competitive Inhibition with Alpha-Ketoglutarate

Kinetic studies have demonstrated that GSK-J1 acts as a competitive inhibitor with respect to alpha-ketoglutarate. nih.govnih.govresearchgate.net This is consistent with the structural data showing that the propanoic acid group of GSK-J1 directly occupies the binding site of alpha-ketoglutarate. nih.govresearchgate.net By competing with this essential co-substrate, GSK-J1 effectively blocks the catalytic activity of the demethylase. Interestingly, GSK-J1 is non-competitive with the histone peptide substrate, indicating that its binding is not mutually exclusive with the binding of the histone tail to the enzyme. nih.govresearchgate.net This mechanism of action, involving competition with a vital co-substrate, is a hallmark of many enzyme inhibitors and underlies the potent effects of GSK-J1.

Role of Metal Ion Coordination in Inhibitory Mechanism

The catalytic activity of JMJD3 and other JmjC domain-containing demethylases is dependent on the presence of a ferrous iron (Fe(II)) cofactor and 2-oxoglutarate within the active site. tandfonline.com A critical aspect of the inhibitory mechanism of GSK-J1 is its function as a metal chelator. researchgate.net The inhibitor's pyridyl-pyrimidine biaryl moiety forms a bidentate (two-point) interaction with the catalytic metal ion. mdpi.combiorxiv.orgresearchgate.net

This metal-chelating binding mode is essential for the compound's potent inhibitory effect. biorxiv.org Crystallographic studies reveal that the binding of GSK-J1 induces a significant displacement of the catalytic metal ion within the active site, moving it approximately 2.34 Å away from its normal position. researchgate.net In these structural studies, other divalent cations like cobalt (Co²⁺) or manganese (Mn²⁺) are often used to mimic the endogenous Fe²⁺ ion. mdpi.combiorxiv.orgresearchgate.netresearchgate.net

The importance of this specific metal coordination is underscored by comparing GSK-J1 to its pyridine (B92270) regio-isomer, GSK-J2. biorxiv.org GSK-J2 is unable to form the necessary bidentate interaction with the active site metal and, as a result, exhibits substantially weaker inhibitory activity (IC50 > 100 µM), making it a useful negative control compound in research. thesgc.orgbiorxiv.org Therefore, the chelation of the iron cofactor by GSK-J1 is a key molecular event that locks the inhibitor in the active site, prevents the binding and turnover of the natural substrate, and leads to the effective inhibition of the demethylase. mdpi.comresearchgate.net

Compound Names Mentioned

Cellular and Biochemical Effects of Gsk J1 Lithium Salt

Impact on Global and Locus-Specific Histone Methylation Patterns

The primary biochemical consequence of GSK-J1's inhibitory activity is the alteration of histone methylation landscapes, particularly the methylation status of Histone H3 at lysine (B10760008) 27 (H3K27).

GSK-J1 is a potent inhibitor of JMJD3/KDM6B and UTX/KDM6A, enzymes that specifically remove the methyl groups from trimethylated H3K27 (H3K27me3), a mark associated with transcriptional repression. nih.govmedchemexpress.com By inhibiting these demethylases, GSK-J1 effectively prevents the removal of this repressive mark, leading to a global and locus-specific increase in H3K27me3 levels. frontiersin.org

In various cell types, treatment with GSK-J1 or its prodrug GSK-J4 results in a measurable accumulation of nuclear H3K27me3. For instance, in HeLa cells engineered to overexpress JMJD3, GSK-J4 treatment prevents the loss of H3K27me3 immunostaining. medchemexpress.cn Similarly, in head and neck squamous cell carcinoma (HNSCC) cells, GSK-J1 treatment leads to increased H3K27 trimethylation. researchgate.netresearchpromo.com Studies in rat retinas also confirmed that GSK-J1 administration causes an increase in H3K27me3 levels. nih.gov This accumulation of a repressive chromatin mark is the foundational mechanism through which GSK-J1 modulates gene expression.

Table 1: Inhibitory Activity of GSK-J1

Target Enzyme IC₅₀ (Half-maximal inhibitory concentration) Assay Type Reference
JMJD3/KDM6B 60 nM Antibody-based assay glpbio.commedchemexpress.commedchemexpress.eumedchemexpress.comcaymanchem.com
UTX/KDM6A 56 µM Mass Spectrometry caymanchem.com

| JMJD3/KDM6B | 18 µM | Mass Spectrometry | caymanchem.com |

Note: IC₅₀ values can vary based on the assay method used.

Chromatin immunoprecipitation (ChIP) assays have provided direct evidence of GSK-J1's effect at specific gene loci. These studies reveal that the inhibition of JMJD3/KDM6B by GSK-J1 leads to an increased association of the repressive H3K27me3 mark at the promoters of specific target genes.

In a model of lipopolysaccharide (LPS)-induced mastitis, ChIP-PCR analysis demonstrated that while LPS stimulation typically removes H3K27me3 from the promoters of inflammatory genes, treatment with GSK-J1 reverses this effect. nih.gov Specifically, GSK-J1 treatment resulted in a significant increase in H3K27me3 levels at the promoters of Tnfα, Il1b, and Il6 in mouse mammary epithelial cells. nih.gov

Further ChIP studies in human primary macrophages confirmed these findings. Treatment with the prodrug GSK-J4 prevented the LPS-induced loss of H3K27me3 at the transcription start site (TSS) of the TNFA gene. researchgate.netnih.gov This retention of the repressive histone mark was directly linked to a blockage in the recruitment of RNA polymerase II to the gene locus, thereby inhibiting its transcription. researchgate.netnih.gov In carboplatin-resistant ovarian cancer cells, GSK-J1 was shown to restore H3K27 methylation at the promoter region of the HER2 oncogene, suppressing its transcription. nih.govfrontiersin.org

Analysis of H3K27me3 Accumulation

Modulation of Gene Transcription and Expression Profiles

By altering the epigenetic landscape, GSK-J1 significantly influences the transcriptional profiles of cells, with particularly notable effects on genes involved in inflammation and development.

A well-documented effect of GSK-J1 is its ability to suppress the expression of pro-inflammatory genes in immune cells, particularly macrophages. researchgate.net Upon stimulation with inflammatory agents like LPS, macrophages normally upregulate JMJD3, which then removes the repressive H3K27me3 mark from the promoters of cytokine genes, allowing for their transcription. nih.govfrontiersin.org

GSK-J1 intervenes in this process, leading to a sharp inhibition of pro-inflammatory gene expression. frontiersin.org In human primary macrophages, GSK-J4 treatment significantly reduces the LPS-induced expression of numerous cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). researchgate.netnih.govnih.gov Mechanistic studies have shown this is a direct result of increased H3K27me3 at the promoters of these genes, which silences their transcription. nih.gov This anti-inflammatory effect has been observed in various contexts, including in models of mastitis and abdominal aortic aneurysms. nih.govrupress.org

Table 2: Effect of GSK-J4 (GSK-J1 Prodrug) on LPS-Induced Gene Expression in Human Macrophages

Gene Effect of GSK-J4 Treatment Mechanism Reference
TNF-α Expression significantly reduced Increased H3K27me3 at promoter, blocking RNA Pol II recruitment researchgate.netnih.govnih.gov
IL-1β Expression significantly reduced Increased H3K27me3 at promoter researchgate.netnih.gov

| IL-6 | Expression significantly reduced | Increased H3K27me3 at promoter | nih.gov |

The enzymes targeted by GSK-J1, UTX and JMJD3, are known to be critically involved in the regulation of Homeobox (HOX) gene clusters. caymanchem.com HOX genes are essential transcription factors that control embryonic development and cell differentiation. caymanchem.com Their expression is tightly regulated, in part, through histone methylation.

UTX and JMJD3 act as H3K27 demethylases that are required to activate HOX genes during development. caymanchem.com By inhibiting these enzymes, GSK-J1 can interfere with this activation process. Research has established a clear link between H3K27 demethylases and HOX gene regulation, suggesting that pharmacological inhibition with GSK-J1 would lead to the maintenance of the repressive H3K27me3 mark at HOX gene loci, thereby preventing their transcriptional activation. caymanchem.com This has implications for developmental processes and in diseases where HOX gene expression is dysregulated, such as in certain types of leukemia. google.com

Regulation of Inflammatory Cytokine Gene Expression (e.g., TNF-α, IL-1β, IL-6)

Influence on Cellular Processes

The epigenetic and transcriptional changes induced by GSK-J1 translate into significant effects on complex cellular processes, including cell fate decisions and functional responses.

GSK-J1 has been shown to influence:

Cell Differentiation: By modulating the expression of key developmental genes like the HOX genes, GSK-J1 can impact cellular differentiation pathways. In the developing rat retina, GSK-J1 treatment affected the differentiation of specific neuronal subtypes, causing a significant decrease in the number of rod-on bipolar cells. nih.gov

Cell Proliferation and Apoptosis: The compound can exert anti-proliferative and pro-apoptotic effects in certain contexts. In cancer research, GSK-J1 has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). ontosight.ai In studies on the developing retina, GSK-J1 treatment was observed to simultaneously increase the number of both proliferative and apoptotic cells, highlighting its complex role in tissue development. nih.gov

Macrophage Polarization: GSK-J1 can influence the polarization of macrophages, the process by which these immune cells adopt different functional phenotypes (e.g., pro-inflammatory M1 vs. anti-inflammatory M2). By suppressing pro-inflammatory gene expression, GSK-J1 can shift the balance away from the M1 phenotype. frontiersin.orgoncotarget.com This modulation of macrophage function is a key aspect of its anti-inflammatory properties. oup.com

Cell Motility: In the context of cancer, treatment with GSK-J1 has been shown to reduce cell motility and the formation of cell spheroids in ovarian cancer models, suggesting an anti-metastatic potential. frontiersin.org

Table 3: List of Mentioned Compounds

Compound Name Description
GSK-J1 lithium salt The subject of the article; a salt formulation of the potent JMJD3/UTX inhibitor.
GSK-J1 The active inhibitor molecule of JMJD3/KDM6B and UTX/KDM6A. medchemexpress.euglpbio.commedchemexpress.com
GSK-J4 A cell-permeable ethyl ester prodrug of GSK-J1. researchgate.netresearchgate.net
GSK-J2 An inactive regio-isomer of GSK-J1 used as a negative control. researchgate.net
GSK-J5 The cell-permeable ethyl ester prodrug of the inactive GSK-J2. researchgate.net
α-ketoglutarate A necessary cofactor for JmjC domain-containing histone demethylases. mdpi.com
Lipopolysaccharide (LPS) A component of Gram-negative bacteria used to induce an inflammatory response in experimental models. nih.gov
Carboplatin A chemotherapy drug mentioned in the context of drug-resistant ovarian cancer. nih.govfrontiersin.org
Olaparib A PARP inhibitor mentioned in the context of leukemia research. google.com
Veliparib A PARP inhibitor mentioned in the context of leukemia research. google.com
SB216763 A specific GSK-3 inhibitor mentioned in the context of leukemia research. google.com
EPZ-5676 A DOT1L inhibitor mentioned in the context of leukemia research. google.com

| EPZ-4777 | A DOT1L inhibitor mentioned in the context of leukemia research. google.com |

Cell Proliferation and Apoptosis Modulation

Research indicates that GSK-J1 can influence both cell proliferation and apoptosis. In studies on developing rat retina, the application of GSK-J1 led to a simultaneous increase in the number of proliferative and apoptotic cells. nih.gov This suggests a complex role for the compound in regulating cell turnover and tissue homeostasis. nih.gov Furthermore, its prodrug, GSK-J4, has been shown to induce endoplasmic reticulum stress-related apoptosis. glpbio.commedchemexpress.com

Cellular Differentiation and Lineage Determination

GSK-J1 has been observed to affect the differentiation of specific cell types. In the context of retinal development, GSK-J1 treatment resulted in a significant decrease in the population of PKCα-positive cells, which are markers for rod-on bipolar cells, while not significantly impacting the differentiation of other retinal subtypes. nih.gov This highlights the compound's potential to influence lineage determination. nih.gov Studies using the prodrug GSK-J4 in human carcinoma NCCIT cells showed that inhibiting H3K27me3-specific demethylases could delay cell specification. plos.org The inhibition of KDM6 demethylases by GSK-J4 altered the expression of genes involved in differentiation, leading to a delay in cell fate commitment. plos.org

Epigenetic Regulation of Cell Reprogramming and Senescence

The primary mechanism of GSK-J1 involves epigenetic modification, specifically the inhibition of H3K27 demethylation. thesgc.org This activity has implications for cell reprogramming and senescence. Jmjd3, a target of GSK-J1, is involved in various processes including cell proliferation, apoptosis, differentiation, senescence, and cell reprogramming through the demethylation of histone 3 lysine 27 trimethylation (H3K27me3). nih.gov By inhibiting Jmjd3, GSK-J1 increases the levels of H3K27me3, a repressive chromatin mark. nih.gov This can influence the expression of genes critical for these cellular processes. While direct studies on GSK-J1 and senescence are limited, the role of its target, Jmjd3, in this process is established. nih.gov

Interaction with Intracellular Signaling Pathways

GSK-J1 and its prodrug GSK-J4 have been shown to interact with and modulate key intracellular signaling pathways, particularly those involved in inflammation.

Crosstalk with NF-κB Proinflammatory Signaling

GSK-J1 has been demonstrated to inhibit the activation of NF-κB proinflammatory signaling pathways. nih.gov In a model of lipopolysaccharide (LPS)-induced mastitis, treatment with GSK-J1 suppressed the activation of NF-κB signaling in mouse mammary epithelial cells. nih.gov This inhibition was associated with a reduction in the expression of inflammatory cytokines. nih.gov However, some studies using the prodrug GSK-J4 have reported that upstream NF-κB signaling appeared to be intact under their experimental conditions. researchgate.net

Impact on Toll-like Receptor 4 (TLR4) Pathway Activity

The inhibitory effects of GSK-J1 on inflammatory responses are also linked to its impact on the Toll-like Receptor 4 (TLR4) pathway. Research has shown that inhibition of JMJD3 by GSK-J1 decreases the expression of TLR4. nih.govnih.gov This, in turn, negates the downstream NF-κB proinflammatory signaling cascade. nih.govnih.gov By reducing TLR4 expression, GSK-J1 can effectively dampen the cellular response to inflammatory stimuli like LPS. nih.gov

Interactive Data Table: Effects of GSK-J1 and its Prodrug GSK-J4 on Cellular Processes

CompoundCellular ProcessModel SystemObserved EffectReference
GSK-J1Cell ProliferationDeveloping Rat RetinaIncreased nih.gov
GSK-J1ApoptosisDeveloping Rat RetinaIncreased nih.gov
GSK-J4Apoptosis-Induces endoplasmic reticulum stress-related apoptosis glpbio.commedchemexpress.com
GSK-J1Cellular DifferentiationDeveloping Rat RetinaDecreased number of PKCα-positive cells nih.gov
GSK-J4Cell SpecificationHuman Carcinoma NCCIT CellsDelayed plos.org

Interactive Data Table: Impact of GSK-J1 on Signaling Pathways

CompoundSignaling PathwayModel SystemObserved EffectReference
GSK-J1NF-κBMouse Mammary Epithelial CellsInhibited activation nih.gov
GSK-J1TLR4Mouse Mammary Epithelial CellsDecreased expression nih.govnih.gov

Preclinical Research Applications of Gsk J1 Lithium Salt

In Vitro Research Applications

The in vitro applications of GSK-J1 lithium salt are extensive, enabling detailed investigation into its molecular mechanisms and cellular effects.

Use in Cell-Based Assays for Target Engagement and Phenotypic Screening

Cell-based assays are fundamental to confirming that GSK-J1 engages its intended targets within a cellular context and to observe the resulting phenotypic changes. In human primary macrophages, treatment with GSK-J1's cell-permeable prodrug, GSK-J4, leads to an increase in global H3K27me3 levels, confirming target engagement. selleck.co.jpthesgc.org This engagement results in a distinct phenotype: the inhibition of lipopolysaccharide (LPS)-induced production of the pro-inflammatory cytokine TNF-α (Tumor Necrosis Factor-alpha). medchemexpress.comglpbio.comselleck.co.jp Similarly, in HEK-293 cells transiently transfected to express JMJD3 and UTX, GSK-J1 effectively inhibits the activity of these enzymes. selleck.co.jpselleckchem.com These assays demonstrate a clear link between the inhibition of KDM6 demethylases by GSK-J1 and a measurable anti-inflammatory cellular response.

Application in Biochemical Assays (e.g., Mass Spectrometry, Thermal Shift Assays)

Biochemical assays have been crucial for quantifying the potency and selectivity of GSK-J1. Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry has been employed to determine the inhibitory activity of GSK-J1 against purified JMJD3 and UTX enzymes. medchemexpress.comselleckchem.com In these assays, the enzyme is incubated with a peptide substrate, and the reaction is monitored in the presence of varying concentrations of the inhibitor. medchemexpress.comtargetmol.com Such experiments have established the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) of GSK-J1 towards KDM6B as 60 nM. medchemexpress.comglpbio.commedchemexpress.commedchemexpress.commedchemexpress.com Antibody-based assays have yielded similar potency measurements. caymanchem.com Selectivity is a key feature of a chemical probe, and GSK-J1 has been profiled against a panel of other Jumonji (Jmj) family demethylases, showing significantly higher potency for the KDM6 subfamily. medchemexpress.comthesgc.org For instance, its IC₅₀ values for KDM5B and KDM5C are in the micromolar range, demonstrating over 10-fold selectivity for KDM6B. medchemexpress.com

Table 1: Inhibitory Potency (IC₅₀) of GSK-J1 Against Histone Demethylases
Target EnzymeIC₅₀ ValueAssay MethodReference
JMJD3 (KDM6B)60 nMBiochemical Assay medchemexpress.comglpbio.commedchemexpress.com
JMJD3 (KDM6B)28 nMCell-free Assay selleck.co.jptargetmol.com
UTX (KDM6A)53 nMCell-free Assay selleck.co.jptargetmol.com
KDM5B (JARID1B)950 nMBiochemical Assay thesgc.org
KDM5C (JARID1C)1760 nMBiochemical Assay thesgc.org

Investigations in Diverse Cell Culture Models (e.g., Macrophages, Mammary Epithelial Cells, Embryonic Stem Cells, Leukemic Cells)

GSK-J1 has been utilized across a variety of cell culture models to probe the function of KDM6 enzymes in different biological contexts.

Macrophages : In human primary macrophages, GSK-J1 (delivered via its prodrug GSK-J4) inhibits the production of TNF-α induced by LPS. medchemexpress.comglpbio.com This effect is directly linked to the modulation of H3K27 methylation, highlighting the role of JMJD3 in regulating pro-inflammatory responses. medchemexpress.comthesgc.org

Mammary Epithelial Cells : Studies using mouse mammary epithelial cells (MECs) have shown that GSK-J1 can ameliorate the inflammatory response induced by LPS. nih.govnih.gov Treatment with GSK-J1 decreased the expression of JMJD3 and increased the levels of H3K27me3. nih.gov This led to reduced expression of inflammatory cytokines like Tnfa, Il1b, and Il6 by interfering with the Tlr4/NF-κB signaling pathway. nih.govnih.gov

Embryonic Stem Cells : Research indicates that the family of enzymes targeted by GSK-J1 plays a role in murine embryonic stem cells. glpbio.com While direct studies with the lithium salt are less detailed, the involvement of GSK-3 inhibitors, including lithium, is known to be important in maintaining the undifferentiated state and pluripotency of embryonic stem cells. researchgate.netscivisionpub.com

Leukemic Cells : The role of GSK-J1 in leukemic cells is an area of investigation. While not a primary target, other related compounds have been studied in leukemia models like U937 cells. medchemexpress.com Separately, lithium salts have been investigated as inhibitors of Glycogen (B147801) Synthase Kinase 3 (GSK-3) in combination with other drugs to suppress the growth of MLL (Mixed-Lineage Leukemia) leukemic cells. google.com

Table 2: Summary of GSK-J1 Research Findings in Various Cell Culture Models
Cell ModelKey FindingsReference
Human Primary MacrophagesInhibits LPS-induced TNF-α production; increases nuclear H3K27me3 levels. medchemexpress.comglpbio.comselleck.co.jp
Mouse Mammary Epithelial Cells (MECs)Alleviates LPS-induced inflammation by reducing expression of Tnfa, Il1b, and Il6 via the Tlr4/NF-κB pathway. nih.govnih.gov
Murine Embryonic Stem CellsJMJD3/UTX enzymes are involved in differentiation and development. GSK-3 inhibitors like lithium help maintain pluripotency. glpbio.comresearchgate.net
Leukemic CellsLithium salts (as GSK-3 inhibitors) have been studied in combination therapies to suppress leukemic cell growth. google.com

In Vivo Mechanistic Studies in Animal Models

In vivo studies in animal models have allowed researchers to understand the physiological consequences of inhibiting KDM6 demethylases in the context of a whole organism.

Investigation of Inflammatory Disease Models (e.g., Mastitis)

GSK-J1 has been effectively used in a mouse model of lipopolysaccharide (LPS)-induced mastitis, an inflammatory disease of the mammary gland. nih.govnih.gov In this model, administration of GSK-J1 significantly reduced the severity of inflammation. nih.gov Histopathological analysis of mammary tissues showed decreased infiltration of inflammatory cells and reduced myeloperoxidase (MPO) activity, an indicator of neutrophil presence. nih.gov Mechanistically, GSK-J1 treatment was found to directly interfere with the transcription of inflammatory genes by increasing the repressive H3K27me3 mark on their promoters and regulating the Tlr4/NF-κB signaling pathway. nih.govnih.gov These findings suggest that targeting JMJD3 with inhibitors like GSK-J1 has therapeutic potential for inflammatory diseases. nih.gov

Studies in Developmental Biology Models (e.g., Zebrafish Hair Cell Regeneration, Retinal Development)

The role of KDM6 enzymes in development has been explored using GSK-J1 in zebrafish and rodent models.

Zebrafish Hair Cell Regeneration : The zebrafish lateral line is a well-established model for studying sensory hair cell regeneration. nih.govstowers.orgeurekalert.org Research has shown that exposure to GSK-J1 impairs this regenerative capacity. medchemexpress.commedchemexpress.com Following damage to the hair cells, treatment with GSK-J1 significantly reduced the number of newly formed, functional hair cells and the number of proliferating support cells that generate them. medchemexpress.com

Retinal Development : In a study of early postnatal retinal development in rats, GSK-J1 was used to block the function of JMJD3. nih.gov This intervention was found to increase the number of both proliferating and apoptotic cells in the developing retina. nih.gov Critically, GSK-J1 treatment led to a specific decrease in the number of PKCα-positive cells, which are rod-on bipolar cells, without significantly affecting other retinal cell subtypes. nih.gov This demonstrates that JMJD3 activity is crucial for the proper differentiation of specific neuronal subtypes in the developing central nervous system. nih.gov

Table 3: Summary of GSK-J1 Mechanistic Studies in Animal Models
Animal ModelBiological Process InvestigatedKey FindingsReference
MouseInflammatory Disease (Mastitis)Alleviated inflammation, decreased inflammatory cell infiltration, and reduced pro-inflammatory cytokine expression by modulating H3K27me3 at gene promoters. nih.govnih.gov
ZebrafishDevelopmental Biology (Hair Cell Regeneration)Impaired the regeneration of sensory hair cells after injury by reducing the proliferation of support cells. medchemexpress.commedchemexpress.com
RatDevelopmental Biology (Retinal Development)Affected cell proliferation and apoptosis; specifically decreased the differentiation of rod-on bipolar neurons (PKCα-positive cells). nih.gov

Exploration in Preclinical Models of Neoplasia (e.g., Acute Myeloid Leukemia, Neuroblastoma)

The therapeutic potential of inhibiting the H3K27 demethylase JMJD3 (KDM6B) with GSK-J1 and its cell-permeable prodrug, GSK-J4, has been investigated in various preclinical models of cancer. Research has particularly focused on hematological malignancies and pediatric solid tumors, such as Acute Myeloid Leukemia (AML) and neuroblastoma, where epigenetic dysregulation is a known driver of the disease.

Acute Myeloid Leukemia (AML)

In AML, the histone demethylase KDM6B is often upregulated and its high expression is associated with a poor prognosis. researchgate.net Preclinical studies have demonstrated that targeting KDM6B with GSK-J4 can effectively suppress the growth of AML cells. researchgate.netstemcell.com

Treatment with GSK-J4 has been shown to increase the global levels of H3K27me3, a repressive histone mark, in AML cell lines. researchgate.net This epigenetic modification leads to a significant reduction in the proliferation and colony-forming ability of both primary AML cells and established AML cell lines. researchgate.net Mechanistically, GSK-J4 induces cell-cycle arrest and apoptosis. researchgate.netstemcell.com For instance, in the Kasumi-1 AML cell line, GSK-J4 was found to arrest the cell cycle at the G0/G1 phase, while in the KG-1a cell line, it caused an S phase arrest. nih.gov

A critical downstream effect of GSK-J4 treatment in AML is the downregulation of aberrantly expressed Homeobox (HOX) genes, which are crucial for leukemogenesis. researchgate.netrarediseasesjournal.com Chromatin immunoprecipitation (ChIP) assays have confirmed an increased enrichment of the repressive H3K27me3 mark at the transcription start sites of these HOX genes following GSK-J4 administration. researchgate.net Furthermore, in PML-RARα-positive AML, the inhibition of JMJD3 by GSK-J4 has been shown to reverse the expression of HOX genes. oup.com In vivo studies using a human AML xenograft mouse model demonstrated that the administration of GSK-J4 could attenuate the progression of the disease. researchgate.net Another preclinical study showed that GSK-J4 reduced the disease burden in mice xenografted with human leukemic cells carrying ASXL1 mutations, providing a strong rationale for its therapeutic potential in specific AML subtypes. jci.org

Table 1: Preclinical Findings of GSK-J4 in Acute Myeloid Leukemia (AML)

Model SystemKey FindingsMolecular EffectsCitation
Primary AML Cells & Cell Lines (e.g., KG-1, Kasumi-1)Reduced proliferation and colony-forming ability.Increased global H3K27me3 levels. researchgate.net
AML Cell Lines (Kasumi-1, KG-1a)Induced cell-cycle arrest and apoptosis.Downregulation of DNA replication and cell-cycle pathways. researchgate.netnih.gov
PML-RARα-positive Leukemic CellsReversal of HOX gene expression.Increased H3K27me3 at HOX gene promoters. oup.comresearchgate.net
Human AML Xenograft Mouse ModelAttenuated disease progression.Downregulation of HOX gene expression. researchgate.net
ASXL1-mutant Leukemia Xenograft ModelReduced disease burden and prolonged survival.Restoration of H3K27me3 levels. jci.org

Neuroblastoma

High-risk neuroblastoma, particularly cases with amplification of the MYCN oncogene, presents a significant clinical challenge. High-throughput drug screens identified neuroblastoma cells as being particularly sensitive to GSK-J4. nih.govnih.gov The inhibition of H3K27 demethylases, JMJD3 and UTX, by GSK-J4 has shown profound anti-tumor activity in preclinical neuroblastoma models. nih.govnih.govnih.gov

A key finding is that GSK-J4 treatment leads to a reduction in the expression of the MYCN oncoprotein. nih.gov This is a critical outcome, as MYCN is a primary driver of this aggressive pediatric cancer. nih.gov The therapeutic action of GSK-J4 in neuroblastoma also involves inducing neuronal differentiation and endoplasmic reticulum (ER) stress, which culminates in apoptosis. stemcell.comnih.govnih.gov This induction of cell death is associated with the upregulation of pro-apoptotic factors like p53 up-regulated modulator of apoptosis (PUMA). nih.govmdpi.com

Importantly, GSK-J4 has demonstrated efficacy in models resistant to standard therapies like retinoic acid. nih.gov In fact, combining GSK-J4 with retinoic acid resulted in enhanced differentiation and ER stress, limiting the growth of neuroblastomas resistant to either agent alone. nih.govmdpi.com In MYCN-amplified neuroblastoma, the GSK-J4-mediated induction of PUMA was found to sensitize tumor cells to the BCL-2 inhibitor venetoclax, highlighting a rational combination therapy strategy. nih.gov

In vivo, GSK-J4 has been effective at blocking the growth of both chemorefractory and patient-derived xenograft (PDX) models of high-risk neuroblastoma. nih.goviiarjournals.org Treatment of mice bearing neuroblastoma xenografts with GSK-J4 led to tumor regression and inhibited tumor growth, which was associated with an increase in global H3K27me3 levels within the tumor tissue. nih.gov

Table 2: Preclinical Findings of GSK-J4 in Neuroblastoma

Model SystemKey FindingsMolecular EffectsCitation
Neuroblastoma Cell LinesHigh sensitivity in drug screens; reduced cell viability.Inhibition of JMJD3 and UTX demethylases. nih.govnih.gov
MYCN-amplified Neuroblastoma CellsReduced cell growth and increased apoptosis.Reduction of MYCN expression; upregulation of PUMA. nih.govmdpi.com
Retinoic Acid-Resistant Neuroblastoma CellsSensitive to GSK-J4; combination with RA enhanced efficacy.Induction of differentiation and ER stress. nih.govmdpi.com
Neuroblastoma Xenograft Models (including PDX)Tumor regression and blocked tumor growth.Increased global H3K27me3 levels in tumors. nih.goviiarjournals.org
Zebrafish Xenograft ModelReduced tumor growth in combination with a WIP1 inhibitor.Potentiation of p53 downstream effects. nih.govresearchgate.net

Chemical Biology and Analog Development of Gsk J1 Lithium Salt

Characterization of Prodrug Strategies: GSK-J4 and Cell Permeability Enhancement

A significant challenge in applying GSK-J1 to cellular systems is its limited membrane permeability. chemicalprobes.org This is attributed to the highly polar carboxylate group, which is critical for its inhibitory activity by mimicking the binding of the natural cofactor, α-ketoglutarate, to the enzyme's active site. nih.govcaymanchem.com To overcome this limitation, a prodrug strategy was implemented, leading to the development of GSK-J4. nih.govsigmaaldrich.com

GSK-J4 is the ethyl ester derivative of GSK-J1. sigmaaldrich.comselleckchem.combpsbioscience.com By masking the polar carboxylate group, GSK-J4 becomes significantly more cell-permeable. sigmaaldrich.comselleckchem.com Once inside the cell, it is designed to be rapidly hydrolyzed by intracellular esterases, releasing the active inhibitor, GSK-J1. nih.govsigmaaldrich.com This approach allows for the generation of pharmacologically relevant intracellular concentrations of GSK-J1, enabling the study of the functional consequences of H3K27 demethylase inhibition in a cellular context. nih.govbpsbioscience.com While GSK-J4 itself has a much lower in vitro potency against JMJD3 (IC₅₀ > 50 μM), its conversion to GSK-J1 restores the high-potency inhibition within the cell. nih.govselleckchem.com Studies have confirmed that the administration of GSK-J4 to cells leads to a dose-dependent inhibition of pro-inflammatory cytokine production, such as TNF-α, in human primary macrophages, a key biological outcome of JMJD3 inhibition. nih.govsigmaaldrich.combpsbioscience.com

The effectiveness of this prodrug strategy has been demonstrated by measuring the intracellular concentrations of GSK-J1 following treatment with GSK-J4. For instance, in human primary macrophages treated with 30 μM of GSK-J4, an intracellular concentration of 1.6 μM of GSK-J1 was detected after 1 hour. sigmaaldrich.com

Intracellular Conversion of GSK-J4 to GSK-J1
Prodrug AdministeredConcentration AdministeredCell TypeTimeResulting Intracellular GSK-J1 Concentration
GSK-J430 µMHuman Primary Macrophages1 hour1.6 µM

Design and Evaluation of Less-Active Controls: GSK-J2 and GSK-J5

To ensure that the biological effects observed upon treatment with GSK-J1 (or its prodrug GSK-J4) are specifically due to the inhibition of its intended targets (JMJD3 and UTX) and not from off-target activities of the chemical scaffold, less-active or inactive control compounds were designed and synthesized. nih.gov GSK-J2 serves as the primary negative control for GSK-J1. nih.govrndsystems.com

GSK-J2 is a pyridine (B92270) regio-isomer of GSK-J1, meaning it has the same chemical formula but a different arrangement of atoms in the pyridine ring. nih.gov This subtle structural modification is critical, as it prevents the molecule from forming the necessary bidentate chelation with the iron (II) cofactor in the active site of the demethylase. nih.gov Consequently, GSK-J2 exhibits substantially weaker inhibitory activity against JMJD3, with a reported IC₅₀ value greater than 100 μM, compared to 60 nM for GSK-J1. nih.govrndsystems.com Because GSK-J2 possesses analogous physicochemical properties to GSK-J1 but lacks significant demethylase inhibitory activity, it represents an ideal control for cellular experiments. nih.gov

Following the same prodrug logic applied to GSK-J1, a cell-permeable ethyl ester of GSK-J2, named GSK-J5, was also created. nih.govrndsystems.comtocris.com GSK-J5 acts as the inactive control for the cell-based experiments where GSK-J4 is used. nih.gov In studies on macrophages, GSK-J5 showed no effect on the production of TNF-α, in stark contrast to the dose-dependent inhibition observed with GSK-J4. nih.gov This provides strong evidence that the anti-inflammatory effects of GSK-J4 are a direct result of the intracellular generation of GSK-J1 and its inhibition of H3K27 demethylase activity. nih.gov

Inhibitory Activity of GSK-J1 and its Less-Active Control GSK-J2
CompoundTarget EnzymeIC₅₀ (in vitro)Key Feature
GSK-J1JMJD360 nMPotent inhibitor, forms bidentate interaction with catalytic metal. nih.govhellobio.comsigmaaldrich.com
GSK-J2JMJD3> 100 µMPyridine regio-isomer; unable to form the critical bidentate interaction, serving as an inactive control. nih.govrndsystems.com

Utilization of GSK-J1 as an Affinity Probe for Target Identification and Validation

To directly confirm that GSK-J1 engages with its intended targets within a complex cellular environment, an affinity probe was developed. nih.gov This involved synthesizing an analog of GSK-J1, named GSK-J3, which was suitable for immobilization on a solid support. nih.gov The design of GSK-J3 was guided by the co-crystal structure of GSK-J1 bound to JMJD3, which revealed a position on the molecule that could be modified without disrupting the key interactions required for binding to the active site. nih.gov GSK-J3, an amine analogue, retained good activity against JMJD3 and was subsequently attached to sepharose beads to create an affinity-capture matrix. nih.gov

This GSK-J3-sepharose matrix was used in chemoproteomics experiments to pull down binding partners from cell lysates. nih.gov In lysates from cells overexpressing tagged versions of the target enzymes, the matrix successfully precipitated both JMJD3 and UTX. nih.gov Crucially, this interaction was shown to be specific, as the addition of excess free GSK-J1 to the lysate competitively inhibited the binding of both JMJD3 and UTX to the beads. nih.gov

Furthermore, the affinity probe was used to capture the endogenous JMJD3 protein from monocytic cells that had been stimulated to induce its expression. nih.gov This capture was also specifically blocked by competition with free GSK-J1. nih.gov Quantitative mass spectrometry analysis of the proteins captured by the GSK-J3 matrix from these cells identified JMJD3 as the only protein specifically and significantly enriched, confirming the remarkable selectivity of GSK-J1 for its target in a cellular context. nih.gov

Broader Implications and Future Research Directions

GSK-J1 Lithium Salt as a Tool for Dissecting Chromatin Biology and Epigenetic Mechanisms

GSK-J1 has proven invaluable in elucidating the functional roles of JMJD3 and UTX in regulating gene expression. These enzymes remove the methyl groups from H3K27me3 and H3K27me2, converting this repressive mark into a state that is permissive for transcription. medchemexpress.comdbaitalia.it By inhibiting this process, GSK-J1 treatment leads to an accumulation of H3K27me3, a hallmark of facultative heterochromatin, resulting in the silencing of target genes. ebi.ac.uknih.govmdpi.com This has been instrumental in demonstrating the direct link between KDM6 activity and the transcriptional activation of specific gene programs involved in processes such as cell differentiation, development, and the inflammatory response. mdpi.comcaymanchem.com

For instance, studies have shown that GSK-J1 can modulate the proinflammatory response in macrophages by maintaining H3K27 methylation at the promoters of inflammatory genes, thereby suppressing their expression. medchemexpress.comnih.gov Furthermore, research in early postnatal retinal development has utilized GSK-J1 to block JMJD3, revealing its influence on cell proliferation, apoptosis, and differentiation through the regulation of H3K27me3 levels. ebi.ac.uk The specificity of GSK-J1, particularly when used in conjunction with its inactive regio-isomer GSK-J2, allows researchers to attribute observed biological effects directly to the inhibition of KDM6 demethylase activity. researchgate.netbiorxiv.org

Potential for Understanding Disease Pathogenesis via Histone Demethylase Inhibition

The dysregulation of histone demethylases is increasingly implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders. nih.govoup.com GSK-J1 serves as a crucial probe to investigate the therapeutic potential of targeting these enzymes. In the context of cancer, particularly pediatric brain tumors like diffuse intrinsic pontine glioma (DIPG) which often harbor H3K27M mutations, the inhibition of KDM6 enzymes is a promising strategy. nih.govoup.comfrontiersin.org The prodrug of GSK-J1, GSK-J4, has been shown to restore H3K27 methylation in DIPG models, leading to delayed tumor progression. nih.govoup.com

In inflammatory conditions such as mastitis, GSK-J1 has been demonstrated to alleviate inflammation by increasing H3K27me3 at the promoters of inflammatory genes and inhibiting the downstream NF-κB signaling pathway. nih.govnih.gov These findings highlight the potential of targeting JMJD3 for the treatment of inflammatory diseases. nih.gov While GSK-J1 itself has limited cell permeability, its utility in preclinical models underscores the therapeutic promise of histone demethylase inhibition for a variety of pathological conditions. researchgate.netnih.gov

Strategies for Developing More Selective or Potent Analogs of this compound

A significant challenge with GSK-J1 is its polar carboxylate group, which restricts its ability to cross cell membranes. caymanchem.comresearchgate.net This has spurred the development of cell-permeable prodrugs, most notably GSK-J4, an ethyl ester of GSK-J1. biorxiv.orgscbt.com Intracellularly, GSK-J4 is hydrolyzed to the active GSK-J1. mdpi.combiorxiv.org However, the rapid conversion of GSK-J4 to GSK-J1 and the latter's limited brain permeability remain hurdles for clinical development, especially for central nervous system disorders. nih.govoup.com

To address these limitations, research is focused on creating novel analogs with improved pharmacological properties. One such example is UR-8, an alcohol derivative of GSK-J1, which has demonstrated enhanced brain transport and greater anti-tumor activity in preclinical models of DIPG compared to GSK-J4. nih.govoup.com Another area of investigation involves questioning the absolute selectivity of GSK-J1. Some studies have indicated that it can also inhibit the KDM5 subfamily of histone demethylases, albeit with lower potency. medchemexpress.comresearchgate.net This has prompted efforts to develop compounds with even greater selectivity for the KDM6 subfamily to minimize off-target effects. tandfonline.com

Exploration of Combination Epigenetic Therapies Utilizing Histone Demethylase Inhibitors

The future of epigenetic therapy likely lies in combination strategies. The rationale is that targeting multiple nodes within the epigenetic regulatory network can lead to synergistic effects and overcome drug resistance. elifesciences.org Studies have explored combining GSK-J1 or its analogs with other epigenetic modifiers. For example, combining GSK-J1 with a lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor has shown synergistic effects. researchgate.net

In the context of triple-negative breast cancer, combinatorial CRISPR screens have revealed that histone demethylase inhibitors can enhance cellular sensitivity to tyrosine kinase inhibitors (TKIs). elifesciences.org Specifically, GSK-J4 was found to be involved in regulating the expression of genes associated with TKI resistance. elifesciences.org Furthermore, in neuroblastoma, combining GSK-J4 with retinoic acid has proven more effective in reducing cell viability and inducing cell death than either agent alone. mdpi.com These findings support the continued exploration of combination therapies involving histone demethylase inhibitors to achieve more potent and durable therapeutic responses in cancer and other diseases. annualreviews.org

Q & A

Q. What is the molecular mechanism by which GSK-J1 lithium salt inhibits H3K27me3/me2 demethylases, and how does this inform experimental design?

this compound selectively targets the catalytic activity of JMJD3/KDM6B and UTX/KDM6A, two histone demethylases critical for removing H3K27 methylation marks. Its mechanism involves competitive binding to the enzyme's active site, disrupting α-ketoglutarate-dependent demethylation. Researchers should validate its specificity using enzymatic assays (e.g., measuring IC50 values via fluorescence-based demethylase activity assays) and include α-ketoglutarate concentration controls, as substrate levels can influence inhibitor efficacy .

Q. How can researchers confirm the selectivity of this compound for KDM6B over related demethylases like KDM5C?

To assess selectivity, perform parallel dose-response experiments against other Jumonji-domain-containing demethylases (e.g., KDM5C). For example, at 1 mM α-ketoglutarate, GSK-J1 exhibits an IC50 of 11 µM for KDM5C versus 60 nM for KDM6B . Use orthogonal techniques like thermal shift assays or cellular histone methylation profiling (e.g., H3K27me3 immunoblotting) to confirm target engagement in complex biological systems.

Q. What experimental controls are critical when using this compound in cell-based studies?

Key controls include:

  • Vehicle controls (e.g., DMSO) to rule out solvent effects.
  • Inactive analogs (e.g., GSK-J4, the cell-permeable ester prodrug of GSK-J1) to distinguish between intracellular and extracellular demethylase activity.
  • Rescue experiments by overexpressing wild-type or catalytically inactive JMJD3/UTX mutants. Ensure consistent cell culture conditions (e.g., oxygen levels, as hypoxia can alter demethylase activity) .

Q. Which cell lines or model systems are optimal for studying this compound’s effects on H3K27me3 dynamics?

Prioritize cell lines with high endogenous JMJD3/UTX expression, such as macrophages (for inflammation studies) or cancer models (e.g., multiple myeloma). Include genetic knockout or siRNA-mediated knockdown of target demethylases to validate phenotype specificity. For in vivo studies, consider tissue-specific Cre-Lox models to avoid systemic toxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across studies?

Variability in IC50 values often stems from differences in assay conditions (e.g., α-ketoglutarate concentration, enzyme purity). Standardize protocols by:

  • Using recombinant enzymes with verified activity (e.g., via MALDI-TOF mass spectrometry).
  • Incorporating internal reference inhibitors (e.g., IOX1 for JMJD3).
  • Reporting kinetic parameters (Km for α-ketoglutarate) to contextualize inhibition potency .

Q. What strategies mitigate off-target effects of this compound in chromatin remodeling studies?

Combine pharmacological inhibition with CRISPR-Cas9-mediated gene editing to confirm on-target effects. Employ multi-omics approaches (e.g., ChIP-seq for H3K27me3 and RNA-seq) to distinguish direct demethylase inhibition from secondary transcriptional changes. Use low-dose, pulsed treatments to minimize cytotoxicity .

Q. How can chromatin immunoprecipitation (ChIP) protocols be optimized when studying H3K27me3 changes induced by this compound?

  • Crosslinking : Use dual crosslinkers (e.g., formaldehyde followed by disuccinimidyl glutarate) to stabilize chromatin-protein interactions.
  • Antibody validation : Verify H3K27me3 antibody specificity using peptide competition assays.
  • Normalization : Include spike-in controls (e.g., exogenous chromatin) to account for technical variability .

Q. What methodologies assess the synergistic effects of this compound with other epigenetic inhibitors (e.g., EZH2 inhibitors)?

Employ combinatorial dose-matrix assays to calculate synergy scores (e.g., SynergyFinder). Validate findings with functional readouts like cell proliferation assays or senescence-associated β-galactosidase staining. Monitor global histone modification changes via mass spectrometry to identify non-additive effects .

Q. How should researchers address the challenge of this compound’s limited cell permeability in live-cell experiments?

Use the cell-permeable prodrug GSK-J4 and confirm intracellular conversion to GSK-J1 via LC-MS. Alternatively, employ electroporation or nanoparticle-based delivery systems. Include controls for membrane integrity (e.g., lactate dehydrogenase release assays) .

Q. What statistical approaches are recommended for analyzing dose-dependent H3K27me3 changes in heterogeneous cell populations?

Apply mixed-effects models to account for biological variability. Use bootstrapping to estimate confidence intervals for dose-response curves. For single-cell data (e.g., scRNA-seq), implement clustering algorithms to identify subpopulations with differential sensitivity .

Methodological Considerations

  • Reproducibility : Adhere to FAIR data principles by depositing raw data (e.g., ChIP-seq reads) in public repositories like GEO.
  • Ethical Reporting : Disclose lot-to-lot variability in inhibitor purity (e.g., via HPLC traces) and validate key findings across independent replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.